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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of INJ-1930942,
a positive allosteric modulator (PAM) of the a7 nicotinic acetylcholine receptor (nAChR),
specifically in the DBA/2 mouse strain. This document includes quantitative data, detailed
experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

JNJ-1930942 is a selective, blood-brain barrier-penetrant positive allosteric modulator of the a7
NAChR.[1] It enhances the receptor's response to endogenous agonists like acetylcholine by
modulating its desensitization kinetics.[2][3] The DBA/2 mouse strain exhibits a naturally
occurring sensory gating deficit, making it a valuable model for studying the therapeutic
potential of compounds targeting a7 nAChR in neurological and psychiatric disorders where
such deficits are observed.[1][2] INJ-1930942 has been shown to reverse this auditory gating
deficit in DBA/2 mice, highlighting its potential for procognitive and antipsychotic-like effects.[2]

[4115]

Data Presentation
In Vivo Efficacy of JNJ-1930942 in DBA/2 Mice

The following table summarizes the key quantitative data from a pivotal study investigating the
effects of INJ-1930942 on a sensory processing deficit in DBA/2 mice.
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Vehicle JNJ-1930942 JNJ-1930942 JNJ-1930942
Parameter

Control (2.5 mglkg) (10 mg/kg) (40 mg/kg)
Route of Subcutaneous Subcutaneous Subcutaneous Subcutaneous
Administration (s.c) (s.c) (s.c)) (s.c.)
Vehicle Captisol/PVP Captisol/PVP Captisol/PVP Captisol/PVP
Effect on

] ) No significant No significant Significant No significant
Auditory Gating
) change change decrease change
(TC Ratio)
Onset of )
o 15 minutes post-
Significant Effect  N/A N/A o N/A
Injection

(10 mg/kg)
Duration of
Significant Effect  N/A N/A 40 minutes N/A

(10 mg/kg)

Data compiled from Dinklo et al., 2011 as referenced in scientific literature.[6]

Experimental Protocols

Protocol 1: Preparation of JNJ-1930942 for In Vivo
Administration

This protocol describes the preparation of INJ-1930942 for subcutaneous injection in mice.

Materials:

Captisol®

Sterile vials

JNJ-1930942 powder

Polyvinylpyrrolidone (PVP)

Sterile water for injection or sterile saline
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Vortex mixer

Sonicator (optional)

Sterile filters (0.22 pm)

Sterile syringes and needles
Procedure:
e Vehicle Preparation:

o Note: The exact concentrations of Captisol and PVP used in the original study are not
publicly detailed. A common starting point for such formulations is a 20-30% (w/v) solution
of Captisol in sterile water or saline, with a small amount of PVP (e.g., 1-5% w/v) to aid in
stability and prevent precipitation. The following is a representative protocol.

o To a sterile vial, add the desired amount of Captisol (e.g., 2.5 g).
o Add the desired amount of PVP (e.g., 0.25 Q).
o Add sterile water for injection to a final volume of 10 mL.

o Vortex thoroughly until all components are dissolved. The solution should be clear. Gentle
warming or sonication can be used to facilitate dissolution if necessary.

e JNJ-1930942 Dosing Solution Preparation:

o Calculate the required amount of INJ-1930942 based on the desired final concentration
and the number of animals to be dosed. For example, for a 1 mg/mL solution to dose at 10
mL/kg, this would correspond to a 10 mg/kg dose.

o Weigh the calculated amount of INJ-1930942 powder and add it to a sterile vial.
o Add the prepared Captisol/PVP vehicle to the vial containing JNJ-1930942.

o Vortex the mixture vigorously until the compound is completely dissolved. The solution
should be clear and free of particulates.
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o Sterile-filter the final dosing solution using a 0.22 pum syringe filter into a new sterile vial.

e Storage:

o Store the prepared dosing solution protected from light. For short-term storage (within 24
hours), refrigeration at 2-8°C is recommended. For longer-term storage, consult the
manufacturer's stability data.

Protocol 2: Auditory Gating Assessment in DBA/2 Mice

This protocol outlines the general procedure for assessing auditory sensory gating, a measure
of sensorimotor inhibition, in DBA/2 mice following the administration of JINJ-1930942.

Materials:

o DBA/2 mice

e Sound-attenuating chamber

e Auditory stimulus generator

e Recording electrodes (e.g., hippocampal depth electrodes)
o Amplifier and data acquisition system

e JNJ-1930942 dosing solution (prepared as in Protocol 1)

e Vehicle control solution

Procedure:

e Animal Preparation:

o Allow DBA/2 mice to acclimate to the housing facility for at least one week prior to the
experiment.

o Surgically implant recording electrodes in the hippocampus under anesthesia, if required
for the experimental setup. Allow for a sufficient recovery period (e.g., one week) post-
surgery.
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o Experimental Setup:

o Place the mouse in the sound-attenuating chamber and allow it to acclimate for a defined
period (e.g., 5-10 minutes).

o Connect the recording electrodes to the amplifier and data acquisition system.
e Dosing:

o Administer the prepared JNJ-1930942 solution or vehicle control subcutaneously at the
desired volume (typically 5-10 mL/Kkg).

o Auditory Gating Paradigm:

o Note: The precise parameters for the auditory stimuli can vary. A common paradigm is a
paired-click model.

o Present a series of paired auditory stimuli (clicks). The first stimulus is the conditioning (C)
stimulus, and the second is the test (T) stimulus.

o The inter-stimulus interval (ISI) between the C and T clicks is typically around 500 ms.

o The intensity of the clicks is usually set at a level significantly above the hearing threshold
(e.g., 85-95 dB).

o Record the auditory evoked potentials (AEPS) in response to both the conditioning and
test stimuli.

o Data Acquisition and Analysis:

o Record AEPs at set intervals (e.g., every 5 minutes) for a total duration of up to 95 minutes
post-injection to assess the time course of the drug's effect.[6]

o Measure the amplitude of the relevant AEP component (e.g., P20/N40 in mice, analogous
to P50 in humans).

o Calculate the gating ratio, typically expressed as the amplitude of the response to the test
stimulus divided by the amplitude of the response to the conditioning stimulus (T/C ratio).
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o Asmaller T/C ratio indicates better sensory gating (i.e., greater suppression of the
response to the second, redundant stimulus).

o Compare the T/C ratios between the INJ-1930942-treated groups and the vehicle control
group using appropriate statistical methods.
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Caption: Signaling cascade initiated by a7 nAChR activation and potentiation by JNJ-1930942.

Experimental Workflow for In Vivo Testing
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Caption: Workflow for assessing the in vivo effects of INJ-1930942 on auditory gating in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b608207?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/28/3/1270
https://pmc.ncbi.nlm.nih.gov/articles/PMC3336803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3336803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3312488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3312488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3312488/
https://discovery.ucl.ac.uk/id/eprint/10168304/1/1-s2.0-S1043661823001159-main.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8135066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8135066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5687317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5687317/
https://www.benchchem.com/product/b608207#jnj-1930942-in-vivo-dose-for-dba-2-mice
https://www.benchchem.com/product/b608207#jnj-1930942-in-vivo-dose-for-dba-2-mice
https://www.benchchem.com/product/b608207#jnj-1930942-in-vivo-dose-for-dba-2-mice
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608207?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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